1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Overview
Description
1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two phenyl rings substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea can be synthesized through a reaction between 3-chloroaniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetone, water), room temperature.
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperature.
Major Products Formed:
Substitution Reactions: Substituted ureas with different functional groups.
Oxidation Reactions: Quinones and other oxidized derivatives.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: Substitution pattern on the phenyl rings affects its reactivity and interactions with biological targets.
1-(3-Chlorophenyl)-3-[4-chloro-2-(trifluoromethyl)phenyl]urea: Positional isomer with different steric and electronic effects.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-8-2-1-3-9(6-8)20-13(22)21-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEAPPGVYKYWEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295710 | |
Record name | 1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1763-79-7 | |
Record name | NSC104500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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